molecular formula C18H24N2O6 B7532889 Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate

Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate

Cat. No.: B7532889
M. Wt: 364.4 g/mol
InChI Key: UPWDYELFZKBXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate is a synthetic compound known for its potential therapeutic applications in various fields of medicine. It is a piperazine derivative that has been extensively studied for its pharmacological properties and has shown promising results in preclinical trials.

Mechanism of Action

The exact mechanism of action of Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate is not fully understood. However, studies have shown that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate is its potential therapeutic applications in various fields of medicine. The compound has shown promising results in preclinical trials and has the potential to be developed into a drug for the treatment of various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Future Directions

There are several future directions for the study of Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound in vivo.

Synthesis Methods

Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate can be synthesized using a multi-step reaction process. The starting material for the synthesis is 2-acetyl-5-methoxyphenol, which is reacted with ethyl chloroformate and triethylamine to form ethyl 2-(2-acetyl-5-methoxyphenoxy)acetate. This intermediate is then reacted with piperazine and sodium hydride to yield the final product, this compound.

Scientific Research Applications

Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate has been extensively studied for its pharmacological properties and has shown potential therapeutic applications in various fields of medicine. It has been investigated for its anti-inflammatory, anti-cancer, anti-tumor, anti-angiogenic, anti-microbial, anti-viral, and anti-oxidant properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-4-25-18(23)20-9-7-19(8-10-20)17(22)12-26-16-11-14(24-3)5-6-15(16)13(2)21/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWDYELFZKBXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=CC(=C2)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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